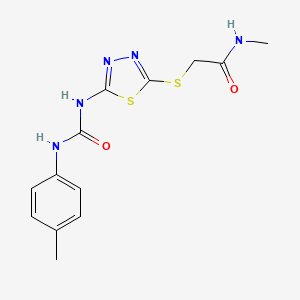

N-methyl-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-methyl-2-[[5-[(4-methylphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5O2S2/c1-8-3-5-9(6-4-8)15-11(20)16-12-17-18-13(22-12)21-7-10(19)14-2/h3-6H,7H2,1-2H3,(H,14,19)(H2,15,16,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYORDXNDYMLSAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SCC(=O)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves the reaction of 5-(3-(p-tolyl)ureido)-1,3,4-thiadiazole-2-thiol with N-methylacetamide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide or dimethyl sulfoxide. The reaction mixture is heated to a specific temperature, typically around 80-100°C, for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The thiol group in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiol group can yield sulfoxides or sulfones, while nucleophilic substitution can result in various substituted thiadiazole derivatives .

Scientific Research Applications

Anticancer Properties

N-methyl-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide has shown promising anticancer activity by inhibiting key enzymes involved in cancer cell proliferation. Research indicates that compounds with similar structures can inhibit kinases critical for cell signaling pathways, leading to potential anticancer effects.

Case Studies:

- Inhibition of Kinases : Studies have demonstrated that the compound can effectively bind to various molecular targets and inhibit kinases associated with cancer cell growth. This mechanism suggests its potential use in targeted cancer therapies.

- Growth Inhibition : Experimental data reveals significant growth inhibition percentages against various cancer cell lines, comparable to established anticancer agents.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes makes it a candidate for therapeutic applications beyond oncology. It has been noted for its potential to inhibit enzymes involved in metabolic pathways relevant to disease progression.

Table 1: Comparison of Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-benzyl-2-chloro-N-(p-tolyl)acetamide | Contains a chloro group instead of a thiadiazole ring | Anticancer properties |

| 2-Aminothiazole derivatives | Known for anticancer effects; structurally similar to thiadiazoles | Anticancer activity |

| N-(6-Nitrobenzo[d]thiazol-2-yl)-2-acetamide | Incorporates a nitro group in place of p-tolyl | Potential VEGFR inhibitors |

Synthesis and Development

The synthesis of N-methyl-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide involves multiple steps, including:

- Formation of Thiadiazole Derivatives : Using thiosemicarbazides and carbon disulfide.

- Acylation Reactions : Involving chloroacetyl chloride and base catalysts to obtain the desired acetamide derivatives.

Mechanism of Action

The mechanism of action of N-methyl-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s structural analogs differ in substituents on the ureido phenyl ring, acetamide nitrogen, or benzo[d]thiazole moiety. Key comparisons include:

Notes:

- Melting Points : The target compound’s melting point (265–267°C) aligns with analogs like 4h and 4e, suggesting similar thermal stability. Chlorophenyl derivatives (e.g., 4d) exhibit higher melting points, likely due to stronger intermolecular interactions .

- The N-methyl acetamide reduces hydrogen-bonding capacity versus unsubstituted analogs .

Spectroscopic Comparison

- IR Spectroscopy : All analogs show ureido C=O stretches at ~1680 cm⁻¹ and NH stretches at ~3185–3340 cm⁻¹. The target compound’s N-methyl group eliminates the NH stretch in the acetamide region .

- ¹H NMR : The p-tolyl group in the target compound resonates as a singlet at δ ~2.3 ppm for the methyl protons, distinct from halogenated analogs (e.g., 4d: δ ~7.5 ppm for aromatic Cl) .

Biological Activity

N-methyl-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide, a compound featuring a thiadiazole moiety, has garnered attention for its potential biological activities, particularly in anticancer research. This article reviews the biological activity of this compound based on various studies, focusing on its synthesis, structure-activity relationships (SAR), and mechanisms of action.

Synthesis and Structural Characterization

The compound was synthesized through a multi-step process involving the reaction of 5-amino-1,3,4-thiadiazole derivatives with p-tolyl isocyanates. The final product was characterized using spectroscopic techniques such as NMR and IR spectroscopy. The presence of characteristic peaks confirmed the formation of the thiadiazole and acetamide linkages, essential for its biological activity.

Anticancer Activity

Numerous studies have evaluated the anticancer properties of thiadiazole derivatives, including N-methyl-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide. The compound exhibits significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and PC3 (prostate cancer).

Key Findings:

- Cytotoxicity: The compound demonstrated an IC50 value in the range of 5.91–12.88 µM against MCF-7 cells . This suggests that it is a potent inhibitor of cell proliferation.

- Mechanism: The anticancer activity is attributed to the induction of apoptotic cell death. Studies indicated that the compound activates caspases 3 and 9 in treated cells, leading to apoptosis .

Structure-Activity Relationship (SAR)

The SAR studies revealed that modifications to the thiadiazole scaffold significantly influence biological activity:

- Substitution Patterns: Compounds with unsubstituted benzothiazole analogues exhibited better cytotoxic effects compared to their substituted counterparts . For instance, the presence of electron-withdrawing groups (EWGs) such as chloro or trifluoromethyl negatively impacted activity.

- Hydrophobic Interactions: The introduction of hydrophobic tails enhanced binding affinity and potency against cancer cells .

In Vivo Studies

In vivo studies further supported the anticancer potential of this compound. For example, a radioactive tracing study demonstrated its ability to target sarcoma cells in tumor-bearing mice models . This indicates promising therapeutic applications in oncology.

Summary Table of Biological Activities

| Activity Type | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Cytotoxicity | MCF-7 | 5.91–12.88 | Apoptosis via caspase activation |

| Cytotoxicity | HepG2 | 10.10 | Cell cycle arrest |

| Cytotoxicity | PC3 | 9.6 | Apoptosis induction |

Q & A

Basic: What synthetic methodologies are recommended for constructing the 1,3,4-thiadiazole core in this compound?

Methodological Answer:

The 1,3,4-thiadiazole core is typically synthesized via cyclization of thiosemicarbazide derivatives or alkylation of preformed thiadiazole intermediates. For example:

- Cyclization Approach : Reacting hydrazine derivatives with carbon disulfide or thiourea under acidic conditions forms the thiadiazole ring .

- Alkylation Strategy : Intermediate 2-chloroacetamide derivatives (e.g., 2-chloro-N-phenylacetamide) can undergo nucleophilic substitution with thiol-containing thiadiazoles. demonstrates alkylation using 2-chloroacetamide and KI in ethanol, yielding 84% product after recrystallization .

- Key Conditions : Reflux in toluene/water mixtures (8:2) with NaN₃ for azide substitution ( ), or acetone with K₂CO₃ for thiol coupling ( ). Purification often involves TLC monitoring (hexane:ethyl acetate, 9:1) and recrystallization from ethanol .

Basic: Which spectroscopic techniques are most robust for structural confirmation?

Methodological Answer:

- ¹H NMR : Critical for confirming substituent positions. For instance, reports δ 7.34 ppm for -NH₂ and δ 4.82 ppm for CH₂ in a similar thiadiazole-acetamide derivative .

- Mass Spectrometry (MS) : Used to verify molecular weight. shows a molecular ion peak at m/z 191 (M+1) .

- X-ray Crystallography : Resolves regiochemical ambiguities. highlights its use in determining molecular parameters of thiadiazole derivatives, such as bond angles and dihedral angles .

Advanced: How can reaction yields be optimized during the introduction of the p-tolylurea moiety?

Methodological Answer:

- Catalytic Additives : KI (as in ) enhances alkylation efficiency by stabilizing intermediates .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of urea precursors. uses acetone with K₂CO₃ for coupling reactions, achieving 72% yield .

- Temperature Control : Reflux conditions (e.g., 6–8 hours at 80°C) balance reaction completion and byproduct minimization. reports 5–7 hours for azide substitution .

- Workup Strategies : Crushed ice quenching ( ) and ethyl acetate extraction reduce side-product interference .

Advanced: How should researchers address contradictions in reported biological activities of 1,3,4-thiadiazole derivatives?

Methodological Answer:

- Comparative Assay Design : Standardize testing protocols (e.g., MIC for antimicrobial studies) to eliminate variability. notes discrepancies in Staphylococcus aureus activity due to assay conditions .

- Structural Analog Analysis : Modify substituents (e.g., p-tolyl vs. phenyl groups) to isolate structure-activity relationships. discusses lipoxygenase inhibition trends in oxadiazole-thiadiazole hybrids .

- Meta-Analysis : Cross-reference crystallographic data (e.g., ) with bioactivity to identify conformation-dependent effects .

Advanced: What mechanistic insights explain the formation of byproducts during thiadiazole synthesis?

Methodological Answer:

- Intermediate Trapping : Use LC-MS to detect transient species. identifies trichloroethyl intermediates in thiadiazole-triazine fusion reactions .

- Side-Reaction Pathways : Competing nucleophilic attacks (e.g., azide vs. hydroxide in ) may form aziridine byproducts. Adjust pH to favor desired pathways .

- Thermodynamic vs. Kinetic Control : ’s 6–8 hour reflux favors kinetic products, while extended times may promote thermodynamic byproducts .

Advanced: How can X-ray crystallography resolve ambiguities in substitution patterns?

Methodological Answer:

- Regiochemical Confirmation : used X-ray diffraction to confirm the position of the trichloroethyl group in a thiadiazole-triazine hybrid, ruling out alternative tautomers .

- Hydrogen Bonding Networks : Analyze crystal packing (e.g., NH···O interactions in ) to validate urea orientation .

- Comparative Refinement : Overlay experimental data with DFT-calculated structures to resolve disordered regions .

Basic: What biological activities are commonly associated with 1,3,4-thiadiazole-acetamide hybrids?

Methodological Answer:

- Antimicrobial Activity : reports broad-spectrum action against Staphylococcus aureus due to thiadiazole’s electron-deficient ring .

- Enzyme Inhibition : Urea moieties (as in the target compound) enhance binding to lipoxygenase ( ) and acetylcholinesterase ( ) via H-bonding .

- Anticancer Potential : Thiophene and pyridine substituents ( ) improve intercalation with DNA topoisomerases .

Advanced: What computational methods support the design of derivatives with improved bioactivity?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to predict binding modes of the p-tolylurea group with target enzymes (e.g., COX-2) .

- QSAR Modeling : Correlate electronic parameters (Hammett σ) of substituents with IC₅₀ values from ’s lipoxygenase inhibitors .

- MD Simulations : Assess stability of thiadiazole-protein complexes over 100 ns trajectories to prioritize synthetic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.